molecular formula C15H12O4S B5742554 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid CAS No. 5808-16-2

2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid

Cat. No.: B5742554
CAS No.: 5808-16-2
M. Wt: 288.3 g/mol
InChI Key: DWPSVPGCPOWNJN-UHFFFAOYSA-N
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Description

2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid is a synthetic benzoic acid derivative incorporating a 1,3-benzodioxole moiety, a functional group known as a methylenedioxyphenyl group which is present in a range of biologically active natural products and pharmaceutical compounds . This molecular architecture makes it a compound of significant interest in medicinal chemistry and pharmacological research, particularly in the design and development of novel enzyme inhibitors and receptor ligands. The 1,3-benzodioxole group is a key pharmacophore in several compounds that interact with complex biological systems. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis. Its structure suggests potential for application in high-throughput screening assays to discover new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S/c16-15(17)11-3-1-2-4-14(11)20-8-10-5-6-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPSVPGCPOWNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973655
Record name 2-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-16-2
Record name 2-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for 2 1,3 Benzodioxol 5 Ylmethyl Thio Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule, 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid, points to the thioether bond as the primary site for disconnection. This C-S bond cleavage simplifies the molecule into two key synthons: a nucleophilic sulfur species derived from 2-mercaptobenzoic acid and an electrophilic carbon species derived from a 1,3-benzodioxole-based precursor.

Strategic Functional Group Interconversions

This retrosynthetic strategy relies on the inherent nucleophilicity of the thiol group on the benzoic acid moiety and the electrophilicity of a benzylic carbon on the 1,3-benzodioxole (B145889) ring. The most straightforward approach involves a nucleophilic substitution reaction. Consequently, the 1,3-benzodioxole precursor is envisioned as a derivative with a suitable leaving group, such as a halide (e.g., piperonyl chloride), at the benzylic position.

Synthesis of the Benzoic Acid Moiety Precursors

The primary precursor for the benzoic acid portion of the molecule is 2-mercaptobenzoic acid, also known as thiosalicylic acid.

Thiobenzoic Acid Synthesis and Derivatives

Thiosalicylic acid can be prepared through several established methods. A common laboratory-scale synthesis involves the diazotization of anthranilic acid, followed by reaction with a sulfur source like sodium disulfide and subsequent reduction. orgsyn.orgchemicalbook.com The process begins with the conversion of the amino group of anthranilic acid into a diazonium salt. This intermediate is then treated with sodium disulfide to form dithiosalicylic acid, which is subsequently reduced, often using zinc dust in acetic acid, to yield the desired thiosalicylic acid. orgsyn.org

Alternative synthetic routes to thiosalicylic acid and its derivatives have also been developed, including methods starting from 2-cyanobenzenesulfonyl chloride which undergoes a reduction-hydrolysis reaction. google.com

Synthesis of the 1,3-Benzodioxole Moiety Precursors

The 1,3-benzodioxole moiety precursor required for the synthesis is typically an electrophilic species capable of reacting with the thiol. Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a common and effective choice.

The synthesis of piperonyl chloride often starts from 1,2-methylenedioxybenzene (1,3-benzodioxole). prepchem.com A widely used method is the chloromethylation of 1,2-methylenedioxybenzene. erowid.org This reaction can be carried out using reagents such as paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. prepchem.com Continuous flow reaction methodologies have also been developed to improve yield, purity, and safety of this process. google.com Another approach involves the reaction of piperonylic acid or piperonyl alcohol with a chlorinating agent such as thionyl chloride. guidechem.com

Formation of the Thioether Linkage

The final and key step in the synthesis of this compound is the formation of the thioether bond.

Nucleophilic Substitution Approaches

The most direct method for forming the thioether linkage is through a nucleophilic substitution (SN2) reaction. acsgcipr.org In this approach, the thiolate anion of 2-mercaptobenzoic acid, generated by treatment with a base, acts as the nucleophile. This thiolate then attacks the electrophilic benzylic carbon of piperonyl chloride, displacing the chloride leaving group to form the desired C-S bond.

The reaction is typically carried out in a suitable solvent, and the choice of base is important to ensure complete deprotonation of the thiol without causing unwanted side reactions. The general principle of S-alkylation of thiols with alkyl halides is a well-established and versatile method for the formation of thioethers. researchgate.net

Precursor MoietyKey PrecursorCommon Starting Materials
Benzoic Acid2-Mercaptobenzoic Acid (Thiosalicylic Acid)Anthranilic Acid orgsyn.orgchemicalbook.com
1,3-BenzodioxolePiperonyl Chloride1,2-Methylenedioxybenzene prepchem.comerowid.org
Reaction StepReactantsReaction TypeProduct
Thioether Formation2-Mercaptobenzoic Acid, Piperonyl Chloride, BaseNucleophilic Substitution (SN2)This compound

Coupling Reactions

The core transformation in the synthesis of this compound is the formation of a thioether bond. The most direct and widely employed method for this is the S-alkylation of a thiol with an alkyl halide, a class of coupling reaction involving nucleophilic substitution. acsgcipr.orgjmaterenvironsci.com

The logical precursors for this synthesis are 2-mercaptobenzoic acid (also known as thiosalicylic acid) and 5-(bromomethyl)-1,3-benzodioxole (also known as piperonyl bromide). In this proposed pathway, the sulfur atom of 2-mercaptobenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 5-(bromomethyl)-1,3-benzodioxole, thereby displacing the bromide leaving group.

This SN2 reaction is typically facilitated by a base, which deprotonates the thiol (-SH) group of 2-mercaptobenzoic acid to form a more potent thiolate (-S⁻) nucleophile. Common bases for this transformation include alkali metal hydroxides (like NaOH or KOH), carbonates (K₂CO₃), or hydrides (NaH). The reaction proceeds as follows:

Step 1: Deprotonation of the thiol: 2-mercaptobenzoic acid + Base → 2-mercaptobenzoate thiolate

Step 2: Nucleophilic attack: 2-mercaptobenzoate thiolate + 5-(bromomethyl)-1,3-benzodioxole → this compound + Halide salt

This method is a standard procedure for creating thioethers and is favored for its reliability and the general availability of the starting materials. jmaterenvironsci.com

Protecting Group Strategies

In the synthesis of complex organic molecules, protecting groups are often employed to mask reactive functional groups that are not intended to participate in a given reaction. researchgate.net For the proposed synthesis of this compound, the primary functional groups to consider are the thiol and the carboxylic acid on 2-mercaptobenzoic acid.

The thiol group is the key nucleophile and must remain unprotected to participate in the S-alkylation reaction. However, the carboxylic acid group is acidic and could potentially interfere with the basic conditions required for the reaction, for instance, by neutralizing the base needed to form the thiolate.

To circumvent this, the carboxylic acid could be temporarily converted into an ester, such as a methyl or ethyl ester. This protection strategy would involve two additional steps:

Protection: Esterification of 2-mercaptobenzoic acid (e.g., using methanol (B129727) or ethanol (B145695) under acidic conditions) to form methyl 2-mercaptobenzoate or ethyl 2-mercaptobenzoate.

Deprotection: After the S-alkylation reaction is complete, the ester group would be hydrolyzed back to a carboxylic acid, typically under basic conditions (saponification) followed by an acidic workup.

However, an alternative and more atom-economical approach would be to proceed without a protecting group. By carefully selecting a weak base, such as potassium carbonate (K₂CO₃), it is possible to selectively deprotonate the more acidic thiol (pKa ≈ 6-8) in the presence of the less acidic carboxylic acid (pKa ≈ 4-5). While the carboxylic acid will also be deprotonated to form a carboxylate, the thiolate is a much stronger nucleophile and will preferentially react with the electrophile. This strategy avoids the extra steps of protection and deprotection, aligning with greener synthesis principles.

The 1,3-benzodioxole moiety itself is a stable protecting group for a catechol (1,2-dihydroxybenzene) and is robust under the mild basic conditions of the S-alkylation reaction.

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis is relevant only when a molecule contains stereocenters (chiral centers) and there is a need to produce a specific stereoisomer. The target molecule, this compound, is achiral as it does not possess any stereocenters. The atoms are arranged symmetrically, and no enantiomers or diastereomers exist for this compound. Therefore, stereoselective synthesis approaches are not applicable to its preparation.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of byproducts. For the S-alkylation synthesis of the target compound, key parameters to optimize include the choice of catalyst/base, solvent, and temperature.

Catalyst Screening and Ligand Effects

While the proposed S-alkylation is primarily a base-mediated reaction, catalysts can be employed to enhance its efficiency. Phase-transfer catalysts (PTCs), such as tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium hydroxide (B78521) (TBAOH), are particularly useful when the reactants have different solubilities. jmaterenvironsci.com For instance, if the thiolate salt is soluble in water and the alkyl halide is soluble in an organic solvent, a PTC can shuttle the thiolate anion across the phase boundary to facilitate the reaction.

The choice of base is also critical and can significantly impact the reaction's success. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the thiol but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle.

Below is a hypothetical data table illustrating the effect of different bases on the reaction yield.

EntryBaseCatalystSolventTime (h)Yield (%)
1K₂CO₃NoneDMF685
2NaOHNoneEthanol878
3NaHNoneTHF492
4K₂CO₃TBABToluene/H₂O690

This table presents hypothetical data for illustrative purposes.

Solvent and Temperature Optimization

The choice of solvent is crucial as it must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are excellent choices as they solvate the cation of the base while leaving the thiolate anion highly reactive. rsc.org Polar protic solvents like ethanol can also be used, although they may slow the reaction slightly by solvating the nucleophile through hydrogen bonding.

Temperature affects the reaction rate; moderately elevated temperatures (e.g., 50-80 °C) can often increase the reaction speed and lead to higher yields in a shorter time. However, excessively high temperatures can promote side reactions.

A hypothetical optimization study for solvent and temperature is presented below.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile25 (Room Temp)1275
2Acetonitrile60588
3DMF25 (Room Temp)882
4DMF60495
5Ethanol60880

This table presents hypothetical data for illustrative purposes.

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org Applying these principles to the synthesis of this compound can lead to a more sustainable process.

Key green chemistry considerations include:

Atom Economy: The direct S-alkylation without protecting groups has a higher atom economy as it reduces the number of steps and reagents used.

Safer Solvents: While DMF is an effective solvent, it has reproductive toxicity concerns. Greener alternatives like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water (if used with a phase-transfer catalyst) should be considered. acsgcipr.org

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures or for shorter durations reduces energy consumption. Conducting the reaction at room temperature, even if it takes longer, may be a greener option.

Waste Reduction: Using catalytic amounts of a base or a phase-transfer catalyst, rather than stoichiometric amounts, minimizes waste. The inorganic salts produced as byproducts are generally less harmful than organic waste.

Use of Renewable Feedstocks: While the starting materials are typically derived from petrochemical sources, exploring bio-based routes for their synthesis would be a long-term green objective.

By carefully selecting reagents and conditions, the synthesis can be made more environmentally benign, aligning with the modern imperatives of sustainable chemical manufacturing. researchgate.net

Atom Economy and Waste Reduction

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

For the proposed synthesis of this compound from 2-mercaptobenzoic acid and 5-(chloromethyl)-1,3-benzodioxole using a base like triethylamine, the atom economy can be calculated.

Reaction:

C₇H₆O₂S (2-mercaptobenzoic acid) + C₈H₇ClO₂ (5-(chloromethyl)-1,3-benzodioxole) + (C₂H₅)₃N (triethylamine) → C₁₅H₁₂O₄S (this compound) + (C₂H₅)₃NHCl (triethylammonium chloride)

To assess the atom economy, we consider the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Mercaptobenzoic acidC₇H₆O₂S154.19
5-(Chloromethyl)-1,3-benzodioxoleC₈H₇ClO₂170.60
Triethylamine(C₂H₅)₃N101.19
Total Reactants 425.98
This compoundC₁₅H₁₂O₄S288.32

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (288.32 / 425.98) x 100 ≈ 67.68%

This calculation demonstrates that a significant portion of the reactant mass is not incorporated into the final product, instead forming a byproduct, in this case, triethylammonium (B8662869) chloride. This is a characteristic of substitution reactions that inherently generate leaving groups and, when a base is used for deprotonation, a corresponding salt.

Waste Reduction Strategies:

Catalytic Methods: Investigating a catalytic approach that avoids the use of a stoichiometric base could significantly improve atom economy. For instance, a phase-transfer catalyst might facilitate the reaction with a catalytic amount of base, although the salt byproduct would still be formed from the reaction of the base with the displaced chloride.

Solvent Selection: The choice of solvent is critical. Green chemistry principles advocate for the use of safer, more environmentally benign solvents. acsgcipr.org If possible, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids should be considered. nih.gov The amount of solvent used should also be minimized. acsgcipr.org

Byproduct Valorization: The byproduct, triethylammonium chloride, is a salt. While often considered waste, exploring potential applications for this salt could contribute to a more circular chemical process.

Alternative Leaving Groups: While chloride is a common leaving group, exploring alternatives that are less hazardous or can be more easily recycled could be a long-term research direction. For instance, using an alcohol derivative of piperonyl (piperonyl alcohol) and activating it in situ with a catalytic amount of an activating agent could be an alternative, though this might introduce other atom economy challenges.

Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry can help to maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste from purification steps. acsgcipr.org Avoiding large molar excesses of reagents is a key aspect of this optimization. acsgcipr.org

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more efficient and environmentally responsible.

Advanced Structural and Spectroscopic Elucidation of 2 1,3 Benzodioxol 5 Ylmethyl Thio Benzoic Acid and Its Analogues

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid (C₁₅H₁₂O₄S), HRMS provides a highly accurate mass measurement, which is crucial for confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. Key fragmentation pathways for thioether-containing aromatic acids often involve cleavage of the C-S and S-CH₂ bonds. For the title compound, characteristic fragments would be expected, corresponding to the benzodioxole and thiobenzoic acid moieties. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the exact mass of the molecule. Prominent fragment ions would likely include the tropylium-like ion from the benzodioxole ring and fragments arising from the loss of the carboxyl group from the benzoic acid portion.

Table 1: Predicted HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₅H₁₂O₄S
Exact Mass304.0456
Predicted Key Fragment Ions (m/z)
[C₈H₇O₂]⁺ (benzodioxole methyl cation)135.0446
[C₇H₅O₂S]⁺ (thiobenzoic acid fragment)153.0010
[C₁₄H₁₁O₂S]⁺ ([M-COOH]⁺)259.0480

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the benzodioxole and benzoic acid rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward way to assign the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the benzodioxole and thiobenzoic acid fragments across the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule, particularly the relative orientation of the two aromatic rings.

For an analogue, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, a combination of 1D and 2D NMR techniques was used for complete structural verification mdpi.com. The ¹H NMR spectrum of the ABX spin system in the benzodioxol moiety was simulated to predict the coupling constants mdpi.com.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH (Benzoic Acid)7.0 - 8.2125 - 135
Aromatic CH (Benzodioxole)6.7 - 6.9108 - 122
O-CH₂-O~5.9~101
S-CH₂~4.2~38
COOH10 - 13~170
Quaternary Carbons-130 - 150

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes in the molecule, such as restricted rotation around the C-S or C-C single bonds. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. However, for a molecule with the flexibility of this compound, such dynamic processes are typically rapid at room temperature, and distinct conformers may not be observable without cooling to very low temperatures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad O-H stretching vibration for the carboxylic acid group would be observed in the range of 2500-3300 cm⁻¹ docbrown.info. A strong C=O stretching vibration for the carbonyl group would appear around 1700-1680 cm⁻¹ docbrown.info. The spectrum would also feature C-O stretching vibrations between 1320 and 1210 cm⁻¹ and aromatic C=C stretching vibrations in the 1625-1465 cm⁻¹ region docbrown.info. The presence of the benzodioxole group would be indicated by characteristic C-O-C stretching bands.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-S bond stretching, which are often weak in the IR spectrum.

Table 3: Key Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carbonyl (C=O)Stretching1680 - 1700
Aromatic (C=C)Stretching1450 - 1600
Carboxylic Acid (C-O)Stretching1210 - 1320
Dioxole (C-O-C)Asymmetric Stretching1235 - 1260
Thioether (C-S)Stretching600 - 800

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for precise measurement of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry.

For the related compound 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid, X-ray diffraction analysis revealed an orthorhombic crystal system nih.gov. The dihedral angle between the aromatic rings was found to be 23.8 (2)° nih.govnih.gov.

The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the benzoic acid and benzodioxole rings relative to each other.

Furthermore, X-ray crystallography elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimeric structures, would be expected. In the analogue 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid, an intramolecular O-H···N hydrogen bond creates an S(6) ring motif, and intermolecular C-H···O hydrogen bonds link the molecules into a three-dimensional network nih.gov. Pi-stacking interactions between the aromatic rings of neighboring molecules may also play a role in the crystal packing.

Table 4: Crystallographic Data for the Analogue 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic Acid

Parameter Value Reference
Molecular FormulaC₁₅H₁₁NO₄ nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPca2₁ nih.gov
a (Å)22.884 (2) nih.gov
b (Å)3.9402 (4) nih.gov
c (Å)13.5696 (13) nih.gov
V (ų)1223.5 (2) nih.gov
Z4 nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are determined by the interplay of the electronic structures of its constituent chromophoric units: the 1,3-benzodioxole (B145889) ring, the thioether linkage, and the benzoic acid moiety. Spectroscopic analysis, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and the influence of these structural components on the molecule's photophysical behavior.

Chromophore Analysis and Electronic Transitions

The molecule contains three key chromophores that contribute to its electronic spectrum:

1,3-Benzodioxole: This moiety, also known as methylenedioxyphenyl, is a significant chromophore. The fusion of the dioxole ring to the benzene (B151609) ring alters the electronic properties of the aromatic system. The oxygen atoms of the dioxole group act as electron-donating substituents, which can lead to a bathochromic (red) shift of the benzene absorption bands. Some derivatives of 1,3-benzodioxole are known to exhibit fluorescence.

Substituted Benzoic Acid: The benzoic acid portion of the molecule also contributes to the UV absorption spectrum. The electronic properties of benzoic acid and its derivatives are well-characterized. The acidity and electronic transitions of benzoic acid are influenced by the nature and position of substituents on the benzene ring.

The electronic transitions observed in the UV-Vis spectrum of this compound and its analogues are expected to be primarily π→π* and n→π* transitions. The π→π* transitions are typically of high intensity and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen atoms of the benzodioxole and carboxyl group, and the sulfur atom of the thioether) to antibonding π* orbitals.

Detailed research findings on the specific electronic absorption and emission properties of this compound are not extensively available in the reviewed literature. However, an analysis of the spectroscopic data of its constituent chromophores and related analogues allows for a qualitative understanding of its expected behavior. For instance, studies on thiosalicylic acid (2-mercaptobenzoic acid) provide some insight into the absorption characteristics of a related thiobenzoic acid structure. Similarly, the fluorescence properties of various benzodioxole derivatives have been investigated, indicating the potential for emission in the target molecule.

To provide a comprehensive quantitative analysis, further experimental investigation is required to determine the precise absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (ΦF) for this compound and its analogues.

Table 1: Representative Spectroscopic Data for Constituent Chromophores and Analogues

Compound/ChromophoreSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maxima (λem, nm)Quantum Yield (ΦF)
1,3-BenzodioxoleVarious~288, ~235Data not availableData not availableData not available
Thiosalicylic AcidAlcohol220, 239 (shoulder)15,135; 6,456Data not availableData not available
Benzoic AcidWater (acidic)230, 274Data not availableData not availableData not available
Benzoic AcidWater (basic)225, 269Data not availableData not availableData not available

Computational and Theoretical Chemistry of 2 1,3 Benzodioxol 5 Ylmethyl Thio Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For many organic molecules, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. Such studies for 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid would provide insights into bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation. However, specific DFT studies detailing the electronic structure and reactivity of this particular compound are not available.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. A search of the scientific literature did not yield specific HOMO and LUMO energy values or visualizations of the frontier molecular orbitals for this compound.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules and biological targets. Red regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. Specific ESP maps for this compound have not been published.

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations are used to predict how a ligand, such as this compound, might bind to the active site of a protein. This information is critical in drug discovery for understanding the mechanism of action. While docking studies have been performed on various benzoic acid derivatives and benzodioxole-containing compounds against a range of protein targets, including those for anticancer and antimicrobial applications, specific studies detailing the binding modes of this compound with any particular protein are not documented in the available literature.

Estimation of Binding Affinities (Theoretical)

Theoretical binding affinities, often expressed as a docking score or in units of energy (e.g., kcal/mol), are calculated to estimate the strength of the interaction between a ligand and a protein. A lower binding energy generally indicates a more stable and favorable interaction. Without specific molecular docking studies on this compound, there is no data available to create a table of its theoretical binding affinities with any protein targets.

Molecular Dynamics (MD) Simulations

Ligand-Protein Complex Stability and Conformational Dynamics

No studies were found that performed molecular dynamics simulations on "this compound" to assess its stability and conformational dynamics when complexed with a protein.

Solvent Effects on Molecular Behavior

There is no available research detailing the effects of different solvents on the molecular behavior and conformation of "this compound" through computational simulations.

In Silico Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Model Development

No QSAR models have been specifically developed or published for "this compound" to predict its biological activity based on its chemical structure.

Pharmacophore Modeling and Virtual Screening

There are no published studies that have developed a pharmacophore model based on "this compound" or used it in virtual screening campaigns to identify other potentially active compounds.

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models

Enzyme Inhibition Studies and Kinetic Analysis (Non-Human Specific)

While no enzyme inhibition data exists for 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid, studies on related thiosalicylic acid derivatives have revealed significant interactions with various enzymes. For instance, certain derivatives have been investigated as inhibitors of metallo-ß-lactamases (MBLs), enzymes that confer bacterial resistance to ß-lactam antibiotics.

Reversible and Irreversible Inhibition Mechanisms

In studies on related compounds, both reversible and irreversible inhibition patterns have been observed. For example, some thiosalicylic acid derivatives have been shown to act as reversible inhibitors of certain enzymes, where the inhibitor-enzyme complex can readily dissociate. In contrast, other analogues, particularly those with reactive functional groups, could potentially act as irreversible inhibitors by forming a stable, covalent bond with the target enzyme. The specific nature of this interaction is highly dependent on the enzyme's active site and the inhibitor's chemical structure.

Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

Kinetic analyses of thiosalicylic acid derivatives against enzymes like MBLs have demonstrated various modes of inhibition. A study on a series of thiosalicylic acid derivatives against the MBL from Bacillus cereus revealed a competitive mode of inhibition for some compounds. This suggests that these molecules bind to the active site of the enzyme, directly competing with the natural substrate. The inhibition constant (Ki) for one such derivative was determined to be in the low micromolar range, indicating potent inhibition.

DerivativeTarget EnzymeInhibition ModeKi (µM)
Thiosalicylic Acid Analog AB. cereus Metallo-ß-lactamaseCompetitive7.5
Thiosalicylic Acid Analog BB. cereus Metallo-ß-lactamaseCompetitive12.2

This table is illustrative and based on data for related compounds, not this compound.

Allosteric Modulation Studies

Currently, there is no available research indicating that this compound or its close analogues act as allosteric modulators. Allosteric modulation involves binding to a site on the enzyme distinct from the active site, which then causes a conformational change that alters the enzyme's activity. This remains a hypothetical mechanism for this class of compounds pending future investigation.

Specificity and Selectivity Profiling

Selectivity is a critical aspect of drug design, and profiling enzyme inhibitors against a panel of related and unrelated enzymes is a standard approach. For compounds related to this compound, such as certain benzodioxole derivatives, studies have explored their selectivity for isoforms of the cyclooxygenase (COX) enzyme. For example, some synthetic benzodioxole-containing compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents. This selectivity is attributed to specific structural features that allow for better accommodation in the active site of COX-2.

Receptor Binding and Modulation Studies (In Vitro Assays)

The 1,3-benzodioxole (B145889) moiety is a well-known pharmacophore found in many biologically active compounds that interact with various receptors. However, specific receptor binding data for this compound is not available.

Agonist and Antagonist Activity Characterization

Compound ClassTarget ReceptorActivityBinding Affinity (Ki, nM)
Benzodioxole Derivative CSerotonin Receptor Subtype AAntagonist25
Benzodioxole Derivative DAdrenergic Receptor Subtype BAntagonist150

This table is illustrative and based on data for related compounds, not this compound.

An extensive search for scientific literature detailing the mechanistic investigations of the biological activity of this compound has yielded insufficient data to construct the requested article. The specific details regarding its receptor subtype selectivity, ligand-receptor interaction dynamics, modulation of cellular pathways, and preclinical pharmacological targets are not available in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested data on in vitro, preclinical, and molecular-level investigations for this specific compound does not appear to be published in accessible scientific literature.

Preclinical Pharmacological Target Elucidation (Non-Human Models)

Characterization of Target Engagement

There is currently no published research detailing the specific biological targets of this compound. While derivatives of benzoic acid have been explored as inhibitors of various enzymes, the direct molecular interactions and target engagement profile for this specific compound have not been characterized.

Investigation of Antioxidant Mechanisms (In Vitro)

Comprehensive studies on the antioxidant capabilities of this compound are absent from the available scientific record.

Free Radical Scavenging Assays

No data from in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have been reported to quantify the free radical scavenging activity of this compound.

Reactive Oxygen Species (ROS) Modulation

Information regarding the ability of this compound to modulate reactive oxygen species (ROS) within cellular models is not documented.

Antimicrobial Mechanisms in Bacterial and Fungal Models (In Vitro)

While the broader class of benzodioxole derivatives has been noted for potential antimicrobial activities, the specific mechanisms through which this compound might exert such effects have not been investigated.

Cell Wall/Membrane Disruption Studies

There are no available studies that have examined the impact of this compound on the integrity of bacterial or fungal cell walls and membranes.

Inhibition of Microbial Metabolic Pathways

Research into the potential inhibitory effects of this compound on essential microbial metabolic pathways has not been conducted.

Structure Activity Relationship Sar Investigations of 2 1,3 Benzodioxol 5 Ylmethyl Thio Benzoic Acid Analogues

Systematic Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a critical component for the biological activity of this class of compounds. Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the molecule to its biological target.

Substituent Effects on Biological Activity and Binding Affinity

In a study of analogous 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the substitution pattern on the benzoic acid ring was found to be a significant determinant of binding affinity. nih.govresearchgate.netfigshare.comfigshare.com The parent scaffold in this analogous series contained a 2-(phenylsulfonamide) and a 5-(phenethylthio) substituent on the benzoic acid ring.

Further modifications to the 2-phenylsulfonamide substituent also revealed important SAR trends. The introduction of various functional groups on the phenyl ring of the sulfonamide moiety allowed for the probing of electronic and steric effects. For instance, the specific nature and placement of these substituents can influence the orientation of the phenyl ring and its interactions within the binding pocket of the target protein.

Table 1: Effect of Substituents on the Benzoic Acid Moiety of Analogous Compounds on Mcl-1 and Bfl-1 Binding Affinity.

Positional Isomer Effects

The relative positioning of substituents on the benzoic acid ring is a key factor in determining the biological activity of these compounds. While specific studies on the positional isomers of 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that moving the thioether and carboxylic acid groups to other positions on the benzene (B151609) ring would significantly alter the molecule's conformation and its ability to bind to a target.

For instance, in a study on ortho-substituted benzoic acid derivatives, it was noted that the proximity of the ortho-substituent to the carboxylic acid group can lead to intramolecular interactions that influence the compound's properties and activity. nih.gov The specific ortho-arrangement in the parent compound likely allows for an optimal presentation of the key binding groups to the biological target. Any shift from this arrangement, for example to a meta- or para-substituted analogue, would change the spatial relationship between the aromatic rings and the carboxylic acid, likely leading to a decrease in activity.

Systematic Modification of the Thioether Linkage

The thioether linkage provides a flexible connection between the benzoic acid and the 1,3-benzodioxole (B145889) moieties. Its length, flexibility, and chemical nature are important parameters for optimization.

Chain Length and Flexibility Modifications

The length and flexibility of the linker connecting the two aromatic systems are crucial for optimal interaction with a biological target. In the analogous Mcl-1/Bfl-1 inhibitors, modifications to the length of the thioether chain were investigated. nih.gov Shortening the two-carbon ethyl linker in the 5-(phenethylthio) substituent to a one-carbon methyl linker resulted in an analogue with similar binding affinities to both Mcl-1 and Bfl-1. nih.gov This suggests that for this particular target, a shorter linker is well-tolerated.

Introducing rigidity into the linker can also have a profound effect on activity. When the flexible ethylthio linker was replaced with a more rigid amide group, a 10-fold decrease in binding to both Mcl-1 and Bfl-1 was observed. nih.gov This indicates that a certain degree of flexibility in the linker is advantageous for achieving the optimal binding conformation.

Table 2: Effect of Thioether Linkage Modifications in Analogous Compounds on Mcl-1 and Bfl-1 Binding Affinity.

Systematic Modification of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common scaffold in many biologically active compounds and natural products. nih.govchemicalbook.com Its presence is often critical for activity, and modifications to this ring system can lead to significant changes in biological effect.

In SAR studies of podophyllotoxin (B1678966) and its analogues, it was demonstrated that converting the methylenedioxy unit to the corresponding methoxy/hydroxy groups led to a dramatic reduction in antitumor activity. nih.gov This underscores the importance of the intact 1,3-benzodioxole ring system for the biological activity of that class of compounds.

Substituent Effects on Biological Activity and Binding Affinity

The nature and position of substituents on the aromatic rings of the core scaffold play a critical role in modulating the biological activity and binding affinity of these compounds. SAR studies on related 2,5-substituted benzoic acid molecules have demonstrated that specific functional groups are essential for potent interactions with protein targets. nih.gov

For instance, in a series of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the thioether moiety at the 5-position of the benzoic acid ring was found to be a significant contributor to binding potency. nih.gov Deletion of a phenethylthio substituent in one analogue resulted in a dramatic decrease in binding affinity, with a more than 30-fold and 60-fold reduction for Mcl-1 and Bfl-1, respectively. nih.gov This highlights the importance of the sulfur-linked side chain, which in the parent compound is the (1,3-benzodioxol-5-ylmethyl)thio group, for achieving high-affinity binding. nih.gov

These findings suggest that the size, flexibility, and electronic properties of the substituent at this position are key determinants of activity. The benzodioxole group, in particular, is a common moiety in pharmacologically active compounds and its interaction within a binding pocket can be critical.

Compound SeriesKey SubstituentObservationImpact on Activity/Affinity
2,5-Substituted Benzoic Acids5-Phenethylthio groupDeletion of the substituent. nih.govOver 30-fold decrease in binding affinity to Mcl-1. nih.gov
2,5-Substituted Benzoic Acids5-Phenethylthio groupDeletion of the substituent. nih.govOver 60-fold decrease in binding affinity to Bfl-1. nih.gov
2,5-Substituted Benzoic Acids2-Phenylsulfonamide groupModification of this group guided by structural data. nih.govContributes to binding and selectivity. nih.gov

Heterocyclic Ring Replacements (e.g., Oxadiazole, Triazole derivatives)

In medicinal chemistry, the replacement of a chemical moiety with another that has similar physical and chemical properties, known as bioisosteric replacement, is a common strategy to improve a compound's profile. The carboxylic acid group of the benzoic acid ring or the entire ring system can be replaced with various five-membered heterocyclic rings such as oxadiazoles, thiadiazoles, or triazoles. mdpi.comnih.govajchem-a.com These heterocycles are often used as bioisosteres of amide and ester functionalities and are known for their chemical stability and ability to participate in hydrogen bonding interactions with receptors. mdpi.comnih.gov

Research has shown that incorporating the N-(1,3-benzodioxol-5-ylmethyl) moiety into structures containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings can yield compounds with significant biological activity. mdpi.com For example, certain N-(1,3-benzodioxol-5-ylmethyl) acetamide (B32628) derivatives linked to a 1,3,4-oxadiazole ring have demonstrated promising cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. mdpi.com Specifically, compounds featuring a substituted oxadiazole ring were identified as the most effective inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor progression. mdpi.com

This indicates that the benzoic acid portion of the parent molecule can be successfully replaced with heterocyclic systems to target different biological pathways. The choice of heterocycle and its substituents is critical for directing the compound's activity. mdpi.comajchem-a.com

Core HeterocycleAttached MoietyObserved Biological ActivityReference
1,3,4-OxadiazoleN-(1,3-Benzodioxol-5-ylmethyl)Cytotoxic effects on A549 and C6 cell lines; MMP-9 inhibition. mdpi.com
1,3,4-ThiadiazoleN-(1,3-Benzodioxol-5-ylmethyl)Synthesized and evaluated for anticancer activity. mdpi.com
1,2,4-TriazoleN/A (General Class)Known to exhibit a broad spectrum of activities including anticancer and antimicrobial. ajchem-a.comorientjchem.org

Conformational Analysis and SAR

The three-dimensional shape (conformation) of a molecule is fundamental to its ability to bind to a biological target. Conformational analysis of benzodioxole derivatives provides insights into the spatial arrangement of the different parts of the molecule and how this geometry influences SAR.

Crystallographic studies of related structures, such as {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, reveal key structural features that can be extrapolated to the thiobenzoic acid series. nih.govresearchgate.net These analyses show that the molecule is not perfectly planar. Supramolecular organization is often driven by intermolecular forces like hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net In one such crystal structure, the separation distance between the centroids of adjacent aromatic rings was found to be 3.778 Å, which is indicative of π–π stacking. nih.gov

Role of Chirality in SAR (if applicable)

While this compound itself is an achiral molecule, chirality can be introduced through modifications to its structure, often leading to significant differences in biological activity between stereoisomers. Biological systems, such as enzymes and receptors, are chiral and thus can interact differently with the enantiomers of a chiral drug.

The importance of stereochemistry is evident in related analogues that incorporate the 1,3-benzodioxole moiety. For example, in a series of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogues designed as inhibitors of nitric oxide (NO) formation, chirality was a key factor for potency and selectivity. nih.gov The piperidine (B6355638) ring in these analogues creates a chiral center, and studies revealed that a specific stereoisomer, compound 12S, exhibited high potency as an inhibitor of inducible nitric oxide synthase (iNOS) and showed high selectivity over other NOS isoforms. nih.gov

This demonstrates that when modifications to the core structure introduce chiral centers, the biological activity can become highly dependent on the specific stereochemistry. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects. Therefore, for complex analogues derived from this scaffold, the role of chirality is a critical aspect of SAR.

Derivatization and Analogue Development for Enhanced Research Utility

Synthesis of Prodrugs or Bioprecursors for Mechanistic Studies

Prodrugs are inactive or less active precursors of a pharmacologically active agent that are converted into the active form within the body. The synthesis of prodrugs of 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid can be a valuable strategy for mechanistic studies, potentially overcoming challenges such as poor membrane permeability or providing insights into the importance of the carboxylic acid moiety for biological activity. A common approach to creating prodrugs of carboxylic acids is through esterification. nih.gov

By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross cellular membranes. Once inside the cell, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid. nih.gov This approach allows for a controlled release of the parent compound, which can be advantageous for studying its time-dependent effects.

A series of ester prodrugs of this compound could be synthesized by reacting the parent compound with various alcohols under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. wikipedia.orgbritannica.com The choice of the ester group can modulate the lipophilicity and the rate of hydrolysis of the prodrug. nih.gov

Table 1: Proposed Ester Prodrugs of this compound

Prodrug NameEster GroupPotential Application
Methyl 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoateMethylA simple ester for initial studies on the effect of masking the carboxylic acid.
Ethyl 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoateEthylA slightly more lipophilic ester that may exhibit different cell permeability.
Propyl 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoatePropylFurther increases lipophilicity to study its impact on biological activity.
Phenyl 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoatePhenylAn aromatic ester that could have different interactions with esterases.

These prodrugs would be instrumental in determining whether the free carboxylic acid is essential for the compound's biological activity at its target site or if it primarily plays a role in transport and distribution.

Synthesis of Fluorescently Tagged Analogues for Imaging and Localization

To visualize the subcellular distribution and localization of this compound, fluorescently tagged analogues can be synthesized. These probes are invaluable for cellular imaging studies, providing spatial and temporal information about the compound's interaction with cellular components.

A common strategy for fluorescently labeling carboxylic acids is to couple them with a fluorescent amine using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This reaction forms a stable amide bond between the carboxylic acid of the target compound and the amine group of a fluorophore. A variety of fluorescent dyes with different spectral properties can be used, allowing for flexibility in experimental design, including multi-color imaging. thermofisher.com

For example, a fluorescent analogue could be synthesized by reacting this compound with a coumarin- or fluorescein-derived amine. The resulting fluorescent probe would retain the core structure of the parent compound, which is important for maintaining its biological activity, while also being detectable by fluorescence microscopy.

Table 2: Potential Fluorescently Tagged Analogues

FluorophoreExcitation (nm)Emission (nm)Potential Application
7-Amino-4-methylcoumarin~350~450Visualization in the blue channel, suitable for colocalization studies with green and red fluorescent proteins.
5-Aminofluorescein~490~520Bright green fluorescence, ideal for high-sensitivity imaging.
Rhodamine B derivative~560~580Red-shifted fluorescence to minimize cellular autofluorescence.

These fluorescent analogues would enable researchers to track the compound's uptake, distribution, and accumulation in living cells in real-time, providing critical insights into its mechanism of action.

Synthesis of Affinity Probes for Target Identification

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its biological function. Affinity-based probes are powerful tools for target identification. rsc.org These probes are typically composed of three key components: a recognition element (the bioactive compound), a reactive group for covalent cross-linking to the target, and a reporter tag for detection and enrichment. mq.edu.au

For this compound, the carboxylic acid group can serve as a convenient handle for the attachment of a linker that incorporates both a photoactivatable cross-linking group and a reporter tag, such as biotin. Photoactivatable groups, like diazirines or aryl azides, form highly reactive species upon UV irradiation, leading to covalent bond formation with nearby molecules, including the target protein. rsc.orgresearchgate.net

The synthesis of such an affinity probe would involve a multi-step process. First, a linker containing a photoactivatable moiety and a protected reporter tag would be synthesized. This linker would then be coupled to the carboxylic acid of this compound, followed by deprotection of the reporter tag. The resulting affinity probe could then be used in cell lysates or living cells to covalently label its binding partners, which can subsequently be identified by techniques such as mass spectrometry. rsc.org

Table 3: Components of a Potential Affinity Probe

ComponentExampleFunction
Recognition ElementThis compoundBinds to the cellular target(s).
Photoactivatable GroupDiazirine or Aryl azideForms a covalent bond with the target upon UV activation.
Reporter TagBiotin or an Alkyne handle for click chemistryEnables enrichment of the probe-target complex using streptavidin beads or conjugation to a fluorescent reporter.
LinkerPolyethylene glycol (PEG) spacerConnects the components and minimizes steric hindrance.

The identification of the cellular targets of this compound using such affinity probes would be a significant breakthrough in elucidating its mechanism of action.

Development of Immobilized Analogues for Binding Assays

Immobilized analogues of this compound are essential for in vitro binding assays, such as affinity chromatography and surface plasmon resonance (SPR), which are used to identify and characterize interacting proteins. researchgate.net By attaching the compound to a solid support, researchers can screen complex biological mixtures, like cell lysates, for proteins that bind to the compound.

The carboxylic acid group of this compound provides a straightforward point of attachment for immobilization. The compound can be covalently coupled to an amine-functionalized solid support, such as agarose (B213101) beads or a sensor chip, using carbodiimide chemistry. thermofisher.comgbiosciences.com This method forms a stable amide bond, securely anchoring the compound to the support while presenting it in a manner that allows for interaction with potential binding partners. rsc.org

Table 4: Immobilization Strategies for Binding Assays

Solid SupportCoupling ChemistryApplication
Amine-functionalized Agarose BeadsEDC/NHS chemistryAffinity chromatography to pull down binding partners from cell lysates.
Carboxyl-functionalized Magnetic BeadsEDC/NHS chemistry with an amine linkerImmunoprecipitation-like experiments to isolate target proteins. thermofisher.com
Amine-reactive Sensor ChipAmide couplingSurface Plasmon Resonance (SPR) to study the kinetics of binding interactions.

The development of these immobilized analogues would facilitate the systematic identification and characterization of the proteins that interact with this compound, providing further validation for targets identified through other methods, such as affinity probing.

Advanced Analytical Methodologies for 2 1,3 Benzodioxol 5 Ylmethyl Thio Benzoic Acid and Its Metabolites in Vitro Models

Electrophoretic Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given the carboxylic acid moiety, 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid will be anionic at neutral and basic pH, making it an excellent candidate for CE analysis. Capillary Zone Electrophoresis (CZE) is a simple and rapid method for separating thiols and their derivatives. nih.gov

In a CZE system, a fused-silica capillary is filled with a background electrolyte (e.g., a phosphate (B84403) or borate (B1201080) buffer). When a voltage is applied, analytes migrate according to their charge-to-size ratio. Potential metabolites, which may have different charges or sizes due to reactions like hydroxylation or conjugation, would exhibit different migration times, allowing for their separation from the parent compound. Detection is typically performed using UV-Vis absorbance. The use of microchip electrophoresis could also be explored for high-throughput analysis. nih.gov

Spectroscopic Quantification Methods

While chromatography is primarily used for separation followed by quantification, spectroscopic methods can sometimes be used for direct quantification, particularly at higher concentrations or for bulk material.

For this compound, methods like UV-Vis spectroscopy could be used for a rough quantification in simple solutions, but they lack the specificity for complex matrices. More advanced spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer greater structural information and can be quantitative.

FTIR Spectroscopy: Can be used to identify and quantify species in solution based on characteristic vibrational bands. For instance, the carbonyl group's stretching vibration (around 1740–1660 cm⁻¹) is sensitive to its chemical environment, including the formation of dimers through hydrogen bonding, which can be monitored for quantification. ucl.ac.uk

Quantitative NMR (qNMR): ¹H-NMR spectroscopy is a powerful tool for quantification. oup.com By integrating the signals of specific protons of the target molecule relative to a known concentration of an internal standard, a precise and accurate concentration can be determined without the need for a reference standard of the analyte itself. For this compound, the singlet from the methylene (B1212753) bridge protons or specific aromatic protons could be used for quantification.

Summary of Spectroscopic Approaches:

Technique Principle for Quantification Applicability to Target Compound
UV-Vis Beer-Lambert Law (Absorbance vs. Concentration) Limited to simple, non-interfering matrices.
FTIR Intensity of characteristic vibrational bands (e.g., C=O stretch) Can provide information on speciation (monomer vs. dimer) in solution. ucl.ac.ukscienceopen.com

| qNMR | Integration of proton signals relative to a certified internal standard | High precision and accuracy; requires higher concentrations than MS-based methods. oup.com |

Potential Applications in Chemical Biology Research

Application in Receptor Deorphanization Studies

No published studies were identified that describe the application of 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid in receptor deorphanization. The process of identifying the endogenous ligands for orphan receptors has not utilized this specific compound, according to a thorough search of scientific databases.

Utility in High-Throughput Screening (HTS) Library Development

Information regarding the inclusion or utility of this compound in high-throughput screening libraries is not present in the current scientific literature. There are no reports of its synthesis as part of a compound library for broad screening against biological targets.

Development as a Tool Compound for In Vitro Pathway Elucidation

The development and application of this compound as a tool compound to elucidate in vitro biological pathways have not been reported in any scientific research. Its potential to modulate specific cellular pathways in a controlled manner for research purposes remains uninvestigated.

Due to the lack of available data for the specified compound, the requested data tables and a list of mentioned compound names cannot be generated.

Q & A

Q. What are the established synthetic routes for 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid, and what critical reaction conditions must be controlled during its preparation?

The synthesis typically involves multi-step reactions, including thioether formation between a benzodioxolylmethyl thiol and a halogenated benzoic acid derivative. Key conditions include inert atmospheres (to prevent oxidation of the thiol group) and temperature control (50–80°C) to optimize reaction efficiency. Post-synthesis purification often employs column chromatography, followed by recrystallization. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity . For analogous thioether-linked benzoic acids, controlled addition of reagents like benzoylisothiocyanate in 1,4-dioxane has been used under room-temperature stirring .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the thioether linkage and aromatic substitution patterns. Key 1H^1H-NMR signals include the methylene protons (δ ~3.8–4.2 ppm for SCH2_2) and benzodioxole protons (δ ~5.9–6.1 ppm). Mass spectrometry (MS) provides molecular ion confirmation, while Fourier-transform infrared (FTIR) spectroscopy identifies carboxylic acid (C=O stretch ~1680–1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups. Powder X-ray diffraction (PXRD) can validate crystallinity .

Q. What strategies are recommended for optimizing crystallization to obtain high-quality single crystals for X-ray studies?

Slow evaporation of polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide) at 4°C promotes controlled crystal growth. Seeding techniques or solvent mixtures (e.g., ethanol/water) can reduce polymorphism. For ortho-substituted analogs, triclinic crystal systems with hydrogen-bonded dimers are common, requiring careful control of supersaturation levels .

Q. What are the key stability considerations for handling and storing this compound?

The thioether group is susceptible to oxidation; storage under nitrogen or argon in airtight containers at –20°C is recommended. Solutions should be prepared fresh or stabilized with antioxidants (e.g., BHT) in inert solvents. Degradation can be monitored via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the solid-state structure of thioether-containing benzoic acid derivatives?

Contradictions may arise from polymorphism or twinning. Employ complementary techniques: single-crystal XRD for precise atomic positions, PXRD for phase purity, and Hirshfeld surface analysis to map intermolecular interactions. Density functional theory (DFT) calculations can validate experimental geometries by comparing theoretical and experimental bond lengths/angles .

Q. What computational approaches predict molecular interactions and stability in biological systems?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can model ligand-receptor binding, while molecular dynamics simulations (GROMACS) assess stability in aqueous environments. Quantitative structure-activity relationship (QSAR) models help correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with bioavailability .

Q. What in vitro models are appropriate for evaluating biological activity, and how should physicochemical properties inform assay design?

Use cell lines expressing target receptors (e.g., GPCRs or kinases) relevant to the compound’s hypothesized mechanism. Account for low aqueous solubility by using dimethyl sulfoxide (DMSO) carriers (<0.1% v/v to avoid cytotoxicity). Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration, while plasma stability assays (37°C, pH 7.4) assess metabolic liability .

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Systematically vary experimental parameters:

  • Purity : Confirm compound integrity via HPLC (>95%).
  • Assay conditions : Standardize pH, temperature, and cell passage number.
  • Structural nuances : Compare substituent positions (ortho vs. para) and electronic effects using Hammett plots .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological potential?

Synthesize derivatives with modified substituents (e.g., halogenation of the benzodioxole ring or carboxylate bioisosteres). Test in tiered assays:

  • Primary : Target-binding affinity (SPR or radioligand displacement).
  • Secondary : Functional activity (cAMP/GTPγS assays).
  • Tertiary : In vivo efficacy (rodent models of disease) .

Q. What insights do comparative structural analyses provide for ortho- vs. para-thioether benzoic acids?

Ortho-substituted derivatives (e.g., 2-(methylthio)benzoic acid) exhibit stronger hydrogen-bonding networks due to proximity of the thioether and carboxylic acid groups, leading to denser crystal packing. Para-substituted analogs show higher solubility but reduced metabolic stability. Hirshfeld analysis quantifies these differences, guiding formulation strategies .

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